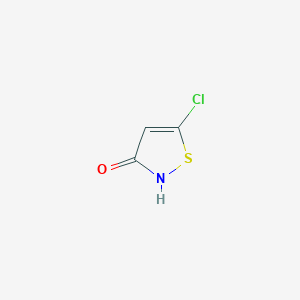

5-氯异噻唑-3-醇

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

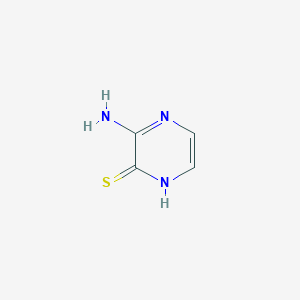

The compound 5-Chloroisothiazol-3-ol is a chlorinated isothiazole, which is a class of heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. This structure is often found in various bioactive molecules and pharmaceuticals due to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of chlorinated isothiazole derivatives can be complex, involving multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally nucleophilic attack by amines . Similarly, the synthesis of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing a chlorothiazole ring is another example of the complexity involved in synthesizing chlorinated heterocycles .

Molecular Structure Analysis

The molecular structure of chlorinated isothiazoles can be elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy .

Chemical Reactions Analysis

Chlorinated isothiazoles can undergo various chemical reactions due to the presence of reactive sites in the molecule. For instance, the reaction of 3-trichloromethyl-4,5-dichloroisothiazole with sodium isopropoxide results in the replacement of the chlorine in the 5-position of the heterocycle, altering the bond lengths and angles due to conjugation effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isothiazoles are influenced by their molecular structure. For example, the presence of chlorine atoms can increase the polarity and potential for hydrogen bonding, as suggested by the NBO analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . The crystal structure analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate provides insights into the molecular conformation and bond distances, which are crucial for understanding the reactivity and interactions of the compound .

Relevant Case Studies

Case studies involving chlorinated isothiazoles often focus on their biological activities. For instance, certain synthesized sulfonamides showed anti-tobacco mosaic virus activity , while pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing a chlorothiazole ring exhibited good insecticidal activity against specific pests . Additionally, Schiff's bases derived from chlorinated isothiazoles were evaluated for analgesic and anti-inflammatory activities, with some compounds showing moderate effects . These studies highlight the potential of chlorinated isothiazoles in various applications, including pharmaceuticals and agrochemicals.

科研应用

抗肿瘤活性

5-氯异噻唑-3-醇衍生物在抗肿瘤活性方面显示出显著潜力。研究发现,某些苯并噻唑类化合物,可能包括5-氯异噻唑-3-醇的衍生物,在对乳腺、卵巢、结肠和肾细胞系等各种癌细胞系表现出强效和选择性的抗肿瘤活性。这些化合物的作用机制正在研究中,代谢在它们的功效中起着核心作用 (Chua et al., 1999)。此外,5-氯异噻唑-3-醇的衍生物已被研究用于作为恶性黑色素瘤治疗的抗肿瘤药物的潜在性 (Povlsen & Jacobsen, 1975)。

前药开发

涉及5-氯异噻唑-3-醇衍生物的前药开发已经得到研究,特别是在改善癌症治疗药物传递和功效方面。研究表明,将氨基酸与某些苯并噻唑类化合物的主要胺基结合可以增强药物的性质,如溶解度和稳定性,使其适合临床评估 (Bradshaw et al., 2002)。

药理筛选

5-氯异噻唑-3-醇衍生物已参与合成具有潜在药理应用的化合物。例如,含有这种结构的新化合物已被合成并评估其抗微生物和抗氧化活性。这类研究扩展了这些化合物在不同治疗领域中的潜在应用 (Raparla et al., 2013)。

合成和表征

在化学领域,合成和表征5-氯异噻唑-3-醇衍生物具有重要意义。涉及这种化学结构的新化合物的合成及其随后的表征可以导致发现具有独特性质的新药物。这包括探索它们的物理化学性质和潜在的药用应用 (Ermut et al., 2014)。

抗抑郁和抗焦虑潜力

研究还探讨了从5-氯异噻唑-3-醇衍生的化合物中提取的抗抑郁和抗焦虑潜力。一些研究表明,某些衍生物可能表现出显著的抗抑郁和抗焦虑效果,可能与这些类别中已建立的药物相媲美 (Clerici et al., 2001)。

Safety And Hazards

性质

IUPAC Name |

5-chloro-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIPRDRBFGJGIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452011 |

Source

|

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisothiazol-3-ol | |

CAS RN |

25629-58-7 |

Source

|

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)